4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid
Overview
Description
4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of boronic acid functionality, which is known for its versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as our compound) transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of new carbon-carbon bonds, which is a fundamental step in organic synthesis .
Pharmacokinetics
It’s worth noting that the compound is used in the suzuki–miyaura coupling reaction, which is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This is a crucial step in organic synthesis, enabling the creation of complex organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability may be influenced by these factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the hydroboration of 4-fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic ester, which is then oxidized to yield the desired boronic acid . The reaction conditions often involve the use of mild bases and solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes using specialized reactors to ensure efficient and high-yield synthesis. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of boronates.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic acid functionality .
Major Products Formed
The major products formed from these reactions include various substituted phenylboronic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid is unique due to its dual fluorine substitution, which enhances its reactivity and stability in various chemical reactions. This dual substitution also imparts unique electronic properties, making it a valuable reagent in the synthesis of complex organic molecules .
Properties
IUPAC Name |
[4-fluoro-3-[(4-fluorophenyl)-hydroxymethyl]phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-10-4-1-8(2-5-10)13(17)11-7-9(14(18)19)3-6-12(11)16/h1-7,13,17-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXPMKNGWBKISH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(C2=CC=C(C=C2)F)O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.